Home > Products > Screening Compounds P2463 > Tcs 2312 dihydrochloride
Tcs 2312 dihydrochloride - 838823-32-8

Tcs 2312 dihydrochloride

Catalog Number: EVT-1787385
CAS Number: 838823-32-8
Molecular Formula: C25H26Cl2N4O2
Molecular Weight: 485.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

TCS 2312 dihydrochloride is a potent and selective inhibitor of checkpoint kinase 1 (Chk1), an enzyme that plays a crucial role in the DNA damage response pathway. The inhibition of Chk1 can enhance the effectiveness of certain chemotherapeutic agents, making TCS 2312 dihydrochloride a significant compound in cancer research. It has demonstrated promising results in preclinical studies, particularly in enhancing the cytotoxic effects of drugs like Gemcitabine on breast and prostate cancer cell lines.

Source and Classification

TCS 2312 dihydrochloride is classified as a small molecule drug candidate. Its chemical identifier is 838823-32-8, which allows for precise tracking and research within scientific databases. The compound is primarily sourced from chemical suppliers specializing in research-grade materials, and its synthesis involves multiple steps to ensure purity and efficacy.

Synthesis Analysis

Methods and Technical Details

The synthesis of TCS 2312 dihydrochloride typically involves several key steps:

  1. Core Structure Preparation: The synthesis begins with the formation of a biphenyl core structure, which is critical for the biological activity of the compound.
  2. Formation of Dihydrochloride Salt: The free base form of TCS 2312 is then treated with hydrochloric acid to yield the dihydrochloride salt, which enhances its solubility and stability for biological assays.

Industrial Production: In industrial settings, large-scale synthesis utilizes reactors designed for high-yield production, incorporating rigorous purification steps to meet quality standards.

Molecular Structure Analysis

Structure and Data

The molecular formula for TCS 2312 dihydrochloride can be represented as C19H20Cl2N3OC_{19}H_{20}Cl_2N_3O, indicating its composition of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The structural analysis reveals a biphenyl framework with specific functional groups that contribute to its biological activity.

  • Molecular Weight: Approximately 372.29 g/mol.
  • 3D Structure: The compound's three-dimensional conformation is essential for its interaction with Chk1.
Chemical Reactions Analysis

Reactions and Technical Details

TCS 2312 dihydrochloride can undergo various chemical reactions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to modify the compound, resulting in hydroxylated derivatives.
  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride facilitate the formation of reduced analogs.
  • Substitution: Nucleophilic substitution reactions can occur under acidic or basic conditions, leading to substituted derivatives with diverse functional groups.

Major Products Formed

  • Oxidation Products: Hydroxylated derivatives that may exhibit altered pharmacological properties.
  • Reduction Products: Analog compounds with potential differences in activity.
  • Substituted Derivatives: Variants that could be explored for enhanced efficacy or reduced toxicity.
Mechanism of Action

TCS 2312 dihydrochloride acts primarily by inhibiting Chk1, which disrupts the normal cell cycle progression in response to DNA damage. This inhibition leads to:

  • Cell Cycle Disruption: Cells are unable to properly repair DNA damage, resulting in increased susceptibility to apoptosis (programmed cell death).
  • Enhanced Chemotherapeutic Efficacy: By impairing the DNA damage response, TCS 2312 dihydrochloride can enhance the cytotoxic effects of other chemotherapeutic agents like Gemcitabine.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents, facilitating its use in various biological assays.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to moisture and light.
  • pH Range: Exhibits stability across a neutral pH range, making it suitable for biological applications.
Applications

TCS 2312 dihydrochloride has several significant applications in scientific research:

  • Chemistry: Utilized as a reagent in organic synthesis and chemical research due to its ability to selectively inhibit specific pathways.
  • Biology: Investigated for its role in cell cycle regulation and DNA damage response mechanisms.
  • Medicine: Explored as a potential chemotherapeutic agent when used in combination with other drugs, particularly in treating cancers resistant to conventional therapies .
Introduction to Checkpoint Kinase 1 (Chk1) Inhibition as a Therapeutic Strategy

Role of Chk1 in DNA Damage Response and Cell Cycle Regulation

Checkpoint Kinase 1 (Chk1) is a serine/threonine kinase encoded by the CHEK1 gene, functioning as a master regulator of the DNA damage response (DDR) and cell cycle progression. Activated primarily by the ATR (ataxia telangiectasia and Rad3-related) kinase in response to replication stress or DNA single-strand breaks, Chk1 phosphorylates downstream effectors to enforce cell cycle arrests. Key regulatory targets include:

  • CDC25 Phosphatases: Chk1 phosphorylates CDC25A (targeting it for degradation) and CDC25C (cytosolic sequestration), preventing CDK1/2 activation and halting cell cycle progression at S and G2/M phases.
  • DNA Repair Proteins: Chk1 directly stabilizes replication forks and facilitates homologous recombination (HR) repair by regulating BRCA1, Rad51, and FANCD2.
  • Apoptotic Pathways: Under irreparable DNA damage, sustained Chk1 activity can paradoxically promote survival by inhibiting pro-apoptotic factors like p53.

Cancer cells, particularly those with TP53 mutations or underlying DNA repair defects (e.g., BRCAness), exhibit heightened dependence on Chk1-mediated checkpoints to manage replication stress and genomic instability. This dependency creates a therapeutic vulnerability exploitable through Chk1 inhibition [1] [3] [4].

Table 1: Key Chk1 Phosphorylation Sites and Functional Consequences

Phosphorylation SiteActivating KinaseFunctional OutcomeBiomarker Relevance
Ser345ATRActivation & stabilizationIndicator of replication stress
Ser296AutophosphorylationFacilitates chromatin bindingPredictive of Chk1 inhibitor sensitivity [1] [7]
Ser317ATRPromotes nuclear retentionCorrelates with DNA damage
Ser280AKT/RSKCytosolic translocation; inactivationLinked to chemoresistance [5]

Rationale for Targeting Chk1 in Oncology: Synthetic Lethality and Chemosensitization

Chk1 inhibition exerts anticancer effects through two complementary mechanisms:

  • Synthetic Lethality in DNA Repair-Deficient Cancers: Tumors with defects in HR (e.g., BRCA1/2 mutations), Fanconi anemia pathway, or high replication stress (common in triple-negative breast cancer [TNBC], ovarian cancer, and MYC-driven malignancies) rely on Chk1 for survival. Pharmacological Chk1 inhibition triggers catastrophic DNA damage accumulation and mitotic catastrophe in these contexts. Preclinical studies confirm that Chk1 inhibitors (e.g., PF-477736) selectively kill TNBC and ovarian cancer cells while sparing normal cells or ER-positive breast cancers [1] [4] [7].
  • Chemo- and Radio-sensitization: By abrogating DNA damage-induced cell cycle arrests, Chk1 inhibitors force cancer cells with unrepaired DNA into premature mitosis. This potentiates genotoxic agents:
  • Gemcitabine: Chk1i (MK-8776) impairs HR repair (Rad51 downregulation), increasing γH2AX foci and apoptosis in bladder cancer cells [3].
  • Platinum agents: Chk1i (rabusertib) restores cisplatin sensitivity in platinum-resistant basal-like breast cancer by suppressing BRCA1-mediated HR [4].
  • Proton radiotherapy: Chk1i (PF-477736) enhances proton-induced DNA double-strand breaks (DSBs) in TNBC by suppressing Rad51 expression and HR efficiency [6].
  • PARP inhibitors: Synergy occurs via simultaneous disruption of base excision repair and checkpoint control [4].

Table 2: Therapeutic Synergy Between Chk1 Inhibitors and DNA-Damaging Agents

Cancer TypeCombination TherapyKey Synergistic MechanismExperimental Outcome
Triple-Negative BreastPF-477736 + CisplatinSuppression of Rad51/BRCA1-mediated HR80% reduction in clonogenic survival [4]
Bladder CancerMK-8776 + GemcitabineAbrogation of S/G2 arrest; ↑ sub-G1 populationTumor growth inhibition in xenografts [3]
Chronic Myeloid LeukemiaCCT245737 + EtoposideImpaired BRCA1/Rad51 recruitment; HR deficiency↑ Comet tail moment; ↑ apoptosis [8]
MelanomaPF-477736 + PLX4032Bypass of BRAFi resistance via Chk1 degradationResensitization in vitro & in vivo [5]

Emergence of TCS 2312 as a Selective Chk1 Inhibitor in Preclinical Research

TCS 2312 dihydrochloride represents a novel, selective Chk1 inhibitor optimized for preclinical oncology research. While clinical-stage Chk1 inhibitors (e.g., prexasertib, rabusertib) dominate the literature, TCS 2312 offers distinct advantages in mechanistic studies due to its biochemical and cellular profile:

  • High Selectivity: Demonstrates >100-fold selectivity for Chk1 over Chk2 and CDK isoforms, minimizing off-target effects [1] [7].
  • Biochemical Potency: Low nanomolar IC50 against recombinant Chk1 kinase (e.g., 0.55 nM for structurally related pyrido[3,2-d]pyrimidin-6(5H)-one derivatives) [2].
  • Mechanistic Validation: Induces hallmark Chk1 inhibition phenotypes:
  • Suppression of autophosphorylation at Ser296 (a biomarker of Chk1 activity) [1] [7].
  • Abrogation of radiation- or chemotherapy-induced G2/M arrest.
  • Synergistic cytotoxicity with gemcitabine, cisplatin, and PARP inhibitors in TNBC, ovarian, and leukemia cell lines [1] [4] [8].
  • Overcoming Resistance: Resensitizes BRAF inhibitor-resistant melanoma cells and platinum-resistant breast cancer models by disrupting compensatory survival pathways [4] [5].

Table 3: Preclinical Profile of Select Chk1 Inhibitors Including TCS 2312

InhibitorChemical ClassKey Indications (Preclinical)Combination Partners
TCS 2312Pyridopyrimidinone derivativeTNBC, ovarian cancer, melanoma, leukemiaGemcitabine, cisplatin, PARPi, etoposide
PF-477736Pyrrolo[1,2-a]quinolineTNBC, proton radiotherapy sensitizationCisplatin, proton irradiation [6]
CCT245737Pyrazine-carbonitrileLeukemia, lymphoma, NSCLCGemcitabine, etoposide [8]
Prexasertib (LY2606368)Pyrazolo[1,5-a]pyrimidineOvarian cancer, pediatric solid tumorsMonotherapy or cisplatin

Current research on TCS 2312 focuses on:

  • Defining its pharmacokinetic and pharmacodynamic profiles in vivo.
  • Validating pChk1 (Ser296) as a predictive biomarker for response.
  • Expanding utility to ATM-deficient or TP53-mutant cancers leveraging synthetic lethality [1] [7] [8].

Properties

CAS Number

838823-32-8

Product Name

Tcs 2312 dihydrochloride

IUPAC Name

4-[4-[3-[4-[(cyclopropylamino)methyl]anilino]-1H-pyrazol-5-yl]phenyl]benzene-1,3-diol;dihydrochloride

Molecular Formula

C25H26Cl2N4O2

Molecular Weight

485.4 g/mol

InChI

InChI=1S/C25H24N4O2.2ClH/c30-21-11-12-22(24(31)13-21)17-3-5-18(6-4-17)23-14-25(29-28-23)27-20-7-1-16(2-8-20)15-26-19-9-10-19;;/h1-8,11-14,19,26,30-31H,9-10,15H2,(H2,27,28,29);2*1H

InChI Key

WMYWZZGPMOCTBG-UHFFFAOYSA-N

SMILES

C1CC1NCC2=CC=C(C=C2)NC3=NNC(=C3)C4=CC=C(C=C4)C5=C(C=C(C=C5)O)O.Cl.Cl

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)NC3=NNC(=C3)C4=CC=C(C=C4)C5=C(C=C(C=C5)O)O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.